Cas no 1879250-69-7 (2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid)
![2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/1879250-69-7x500.png)
2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid 化学的及び物理的性質
名前と識別子
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- 1879250-69-7
- EN300-714293
- 2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid
- 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid
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- インチ: 1S/C12H19NO3/c14-11(6-8-1-2-8)13-10-4-3-9(5-10)7-12(15)16/h8-10H,1-7H2,(H,13,14)(H,15,16)
- InChIKey: WHERTJPBKLPJLW-UHFFFAOYSA-N
- SMILES: O=C(CC1CC1)NC1CCC(CC(=O)O)C1
計算された属性
- 精确分子量: 225.13649347g/mol
- 同位素质量: 225.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 1.3
2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714293-0.25g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 0.25g |
$1393.0 | 2023-05-29 | ||
Enamine | EN300-714293-5.0g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 5g |
$4391.0 | 2023-05-29 | ||
Enamine | EN300-714293-10.0g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 10g |
$6512.0 | 2023-05-29 | ||
Enamine | EN300-714293-0.5g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 0.5g |
$1453.0 | 2023-05-29 | ||
Enamine | EN300-714293-1.0g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 1g |
$1515.0 | 2023-05-29 | ||
Enamine | EN300-714293-0.05g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 0.05g |
$1272.0 | 2023-05-29 | ||
Enamine | EN300-714293-0.1g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 0.1g |
$1332.0 | 2023-05-29 | ||
Enamine | EN300-714293-2.5g |
2-[3-(2-cyclopropylacetamido)cyclopentyl]acetic acid |
1879250-69-7 | 2.5g |
$2969.0 | 2023-05-29 |
2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acidに関する追加情報
Professional Introduction to 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic Acid (CAS No. 1879250-69-7)
2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid, identified by its CAS number 1879250-69-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex cyclic structure, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structural framework, comprising a cyclopentyl ring linked to an acetic acid moiety through an amide bond, makes it a versatile scaffold for further chemical modifications and functionalization.
The< strong>nomenclature of this compound is meticulously derived from its constituent parts, reflecting the IUPAC (International Union of Pure and Applied Chemistry) standards for organic compound naming. The term "2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid" precisely describes the molecular architecture, highlighting the cyclopentyl group substituted with an amide side chain and connected to an acetic acid backbone. This level of precision in chemical nomenclature is essential for ensuring clarity and consistency in scientific communication and research documentation.
In recent years, the< strong>pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The cyclopentyl moiety in 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid contributes to its stability and flexibility, making it an attractive candidate for drug design. Researchers have explored its derivatives as candidates for modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its< strong>chemical versatility. The presence of both an amide group and a carboxylic acid moiety allows for numerous synthetic pathways, enabling chemists to tailor its properties for specific applications. For instance, the amide bond can be hydrolyzed or transesterified to introduce different functional groups, while the carboxylic acid can be esterified or amidated to enhance solubility or binding affinity. These modifications have been instrumental in developing novel drug candidates with improved pharmacokinetic profiles.
The< strong>biological significance of 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid has been further underscored by recent studies in medicinal chemistry. Researchers have investigated its potential as a ligand for enzyme inhibition and receptor binding. Preliminary experiments suggest that certain derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, the cyclopentyl ring's ability to mimic natural biomolecules has led to explorations in developing peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability.
The< strong>synthetic methodologies employed in the preparation of 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid are also noteworthy. The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and condensation reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been utilized to streamline these processes and improve yields. These synthetic advancements not only facilitate large-scale production but also open doors for further structural optimization through combinatorial chemistry and high-throughput screening.
In the context of drug discovery, the< strong>structural features of this compound make it a promising candidate for developing small-molecule drugs with targeted action. The cyclopentyl ring provides a rigid scaffold that can interact favorably with biological targets, while the amide and carboxylic acid functionalities offer opportunities for hydrogen bonding and electrostatic interactions. These properties are critical for achieving high affinity and selectivity in drug-receptor binding studies.
The< strong>analytical techniques used in characterizing 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography. These methods provide detailed insights into the molecular structure, purity, and conformational preferences of the compound. Such analytical data are essential for validating synthetic routes and assessing the quality of pharmaceutical intermediates before they proceed to preclinical testing.
The< strong>catalytic processes involved in its synthesis highlight the importance of transition metals in modern organic chemistry. Catalysts such as palladium, nickel, and copper play crucial roles in facilitating key transformations while maintaining high selectivity and minimizing byproduct formation. The use of recyclable catalysts or greener alternatives has also been explored to align with sustainable chemistry principles, reducing environmental impact during large-scale production.
The< strong>pharmacological potential of derivatives derived from 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid continues to be an area of active research. Studies have demonstrated that modifications at specific positions on the molecule can significantly alter its biological activity. For example, replacing the cyclopropyl group with other substituents may alter metabolic stability or binding interactions with target proteins. Such fine-tuning is crucial for optimizing drug candidates for clinical use.
The< strong>safety considerations associated with handling this compound are also important. While it is not classified as a hazardous material under standard regulatory guidelines, proper laboratory practices must be followed to ensure safe handling during synthesis and characterization. This includes using appropriate personal protective equipment (PPE), working under inert atmospheres when necessary, and disposing of waste materials responsibly.
In conclusion, 2-[3-(2-Cyclopropylacetamido)cyclopentyl]acetic acid (CAS No.< strong>1879250-69-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and synthetic versatility. Its potential applications in drug discovery are vast, ranging from anti-inflammatory agents to peptidomimetics targeting neurological disorders. As research continues to uncover new biological activities associated with this compound and its derivatives, it is poised to play an increasingly important role in developing next-generation therapeutics.
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